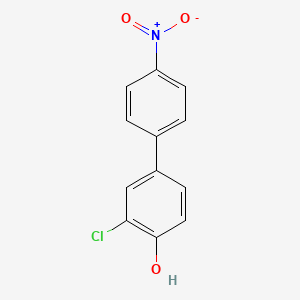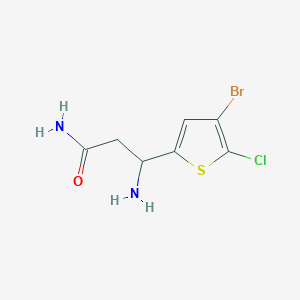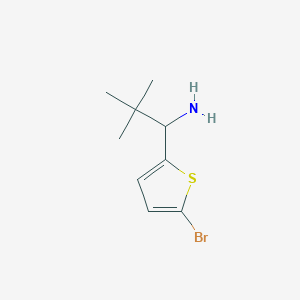
N-benzyl-3-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopentane derivative with a benzyl group attached to the nitrogen atom and a methyl group on the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of 3-methylcyclopentan-1-amine with benzyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic substitution reaction with benzyl chloride.
Another method involves the reductive amination of 3-methylcyclopentanone with benzylamine. This process requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to convert the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the cyclopentane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzylcyclopentanamine
- N-benzyl-2-methylcyclopentan-1-amine
- N-benzyl-3-methylcyclohexan-1-amine
Uniqueness
N-benzyl-3-methylcyclopentan-1-amine is unique due to the presence of both a benzyl group and a methyl group on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-8-13(9-11)14-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
XZKCGIGGKXSSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)


![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)

![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)
![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
